Pocapavir Pocapavir Pocapavir, also known as SCH-48973 and V-073, is a potent, selective, antienterovirus agent. SCH-48973 had antiviral activity (50% inhibitory concentrations [IC50s]) of 0.02 to 0.11 microg/ml, with no detectable cytotoxicity at 50 microg/ml. SCH-48973 inhibited 80% of 154 recent human enterovirus isolates at an IC50 of 0.9 microg/ml. The affinity constant (Ki) for SCH-48973 binding to poliovirus was 8.85 x 10(-8) M. SCH-48973 demonstrated efficacy in a murine poliovirus model of enterovirus disease. SCH-48973 represents a potential candidate for therapeutic intervention against enterovirus infections.
Brand Name: Vulcanchem
CAS No.: 146949-21-5
VCID: VC0539955
InChI: InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
SMILES: COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Molecular Formula: C21H17Cl3O3
Molecular Weight: 423.7 g/mol

Pocapavir

CAS No.: 146949-21-5

VCID: VC0539955

Molecular Formula: C21H17Cl3O3

Molecular Weight: 423.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pocapavir - 146949-21-5

Description

Pocapavir, also known as SCH-48973 or V-073, is a potent capsid-binding inhibitor used primarily for its antiviral properties against enteroviruses, including polioviruses and coxsackieviruses . It functions by blocking the uncoating process of viruses, thereby preventing the release of viral RNA into host cells and inhibiting viral replication .

Mechanism of Action

Pocapavir acts as a capsid inhibitor, which means it binds to the viral capsid, preventing the virus from uncoating and releasing its genetic material into the host cell. This mechanism is crucial for the replication of enteroviruses, as it prevents the initiation of viral RNA synthesis and subsequent viral replication .

Antiviral Activity

Pocapavir has shown significant antiviral activity against a range of enteroviruses. In laboratory settings, it has demonstrated efficacy against polioviruses and other non-polio enteroviruses, making it a promising candidate for treating serious enterovirus infections . In clinical trials, pocapavir has been evaluated for its safety and efficacy in accelerating virus clearance in individuals challenged with oral poliovirus vaccine .

Clinical Trials

In a randomized, blinded, placebo-controlled study, adults were challenged with monovalent oral poliovirus type 1 vaccine (mOPV1) and treated with pocapavir or placebo. The results showed that pocapavir significantly accelerated virus clearance compared to placebo, with a median time to virus negativity of 10 days for pocapavir-treated subjects versus 13 days for placebo recipients .

Treatment GroupMedian Time to Virus NegativityP-Value
Pocapavir10 days0.0019
Placebo13 days

Excluding subjects with resistant virus, the median time to virus negativity was 5.5 days for pocapavir recipients, compared to 13 days for placebo recipients (P < 0.0001) .

Synergistic Effects with Other Antivirals

Pocapavir has been studied in combination with other antiviral compounds to enhance its efficacy. These combinations include pleconaril, MDL-860, oxoglaucine, guanidine hydrochloride, and 2-α-hydroxybenzyl-benzimidazole (HBB). The results indicate that pocapavir can exhibit moderate to strong synergistic effects when combined with certain compounds, particularly oxoglaucine and guanidine hydrochloride against Coxsackievirus B4 .

Combination Studies

CombinationSynergistic EffectVirus
Pocapavir + OxoglaucineStrong SynergyCV-B4
Pocapavir + Guanidine.HClStrong SynergyCV-B4
Pocapavir + PleconarilModerate SynergyCV-B4, PV-1
Pocapavir + MDL-860Moderate SynergyCV-B4, PV-1
Pocapavir + HBBAdditive EffectPV-1, CV-A9

These combinations did not show significant cytotoxicity within the tested concentration ranges .

CAS No. 146949-21-5
Product Name Pocapavir
Molecular Formula C21H17Cl3O3
Molecular Weight 423.7 g/mol
IUPAC Name 1,3-dichloro-2-[[4-[(2-chloro-4-methoxyphenoxy)methyl]phenyl]methoxy]benzene
Standard InChI InChI=1S/C21H17Cl3O3/c1-25-16-9-10-20(19(24)11-16)26-12-14-5-7-15(8-6-14)13-27-21-17(22)3-2-4-18(21)23/h2-11H,12-13H2,1H3
Standard InChIKey XXMDDBVNWRWNCW-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Canonical SMILES COC1=CC(=C(C=C1)OCC2=CC=C(C=C2)COC3=C(C=CC=C3Cl)Cl)Cl
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-((2-chloro-4-methoxyphenoxy)methyl)-4-((2,6- dichlorophenoxy)methyl)-benzene
pocapavir
SCH 48973
SCH-48973
V-073
V-073 compound
Reference 1: McKinlay MA, Collett MS, Hincks JR, Oberste MS, Pallansch MA, Okayasu H, Sutter RW, Modlin JF, Dowdle WR. Progress in the development of poliovirus antiviral agents and their essential role in reducing risks that threaten eradication. J Infect Dis. 2014 Nov 1;210 Suppl 1:S447-53. doi: 10.1093/infdis/jiu043. Review. PubMed PMID: 25316866. 2: Torres-Torres S, Myers AL, Klatte JM, Rhoden EE, Oberste MS, Collett MS, McCulloh RJ. First use of investigational antiviral drug pocapavir (v-073) for reating neonatal enteroviral sepsis. Pediatr Infect Dis J. 2015 Jan;34(1):52-4. doi: 10.1097/INF.0000000000000497. PubMed PMID: 25229269. 3: Liu HM, Roberts JA, Moore D, Anderson B, Pallansch MA, Pevear DC, Collett MS, Oberste MS. Characterization of poliovirus variants selected for resistance to the antiviral compound V-073. Antimicrob Agents Chemother. 2012 Nov;56(11):5568-74. doi: 10.1128/AAC.00539-12. Epub 2012 Aug 13. PubMed PMID: 22890765; PubMed Central PMCID: PMC3486616. 4: Lentz KN, Smith AD, Geisler SC, Cox S, Buontempo P, Skelton A, DeMartino J, Rozhon E, Schwartz J, Girijavallabhan V, O'Connell J, Arnold E. Structure of poliovirus type 2 Lansing complexed with antiviral agent SCH48973: comparison of the structural and biological properties of three poliovirus serotypes. Structure. 1997 Jul 15;5(7):961-78. PubMed PMID: 9261087. 5: Buontempo PJ, Cox S, Wright-Minogue J, DeMartino JL, Skelton AM, Ferrari E, Albin R, Rozhon EJ, Girijavallabhan V, Modlin JF, O'Connell JF. SCH 48973: a potent, broad-spectrum, antienterovirus compound. Antimicrob Agents Chemother. 1997 Jun;41(6):1220-5. PubMed PMID: 9174174; PubMed Central PMCID: PMC163890.
PubChem Compound 1455
Last Modified Jul 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :